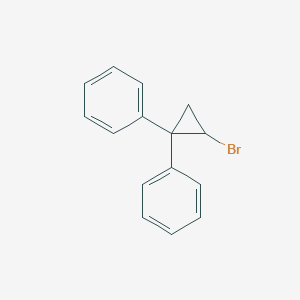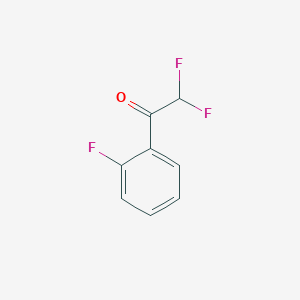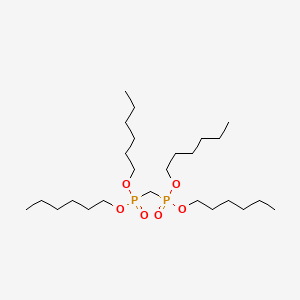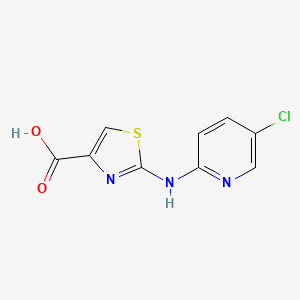
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with acetyl, hydroxy, and propyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide typically involves the acylation of 4-acetyl-3-hydroxy-2-propylphenylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of 4-acetyl-3-keto-2-propylphenylacetamide.
Reduction: Formation of 4-acetyl-3-hydroxy-2-propylphenylmethanol.
Substitution: Formation of N1-(4-acetyl-3-hydroxy-2-propylphenyl)alkylacetamide.
科学的研究の応用
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N1-(4-acetyl-3-hydroxyphenyl)acetamide
- N1-(4-acetyl-2-propylphenyl)acetamide
- N1-(3-hydroxy-2-propylphenyl)acetamide
Uniqueness
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is unique due to the specific combination of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
特性
CAS番号 |
69049-54-3 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide |
InChI |
InChI=1S/C13H17NO3/c1-4-5-11-12(14-9(3)16)7-6-10(8(2)15)13(11)17/h6-7,17H,4-5H2,1-3H3,(H,14,16) |
InChIキー |
LTLVDDLKVWMGQV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)
![5-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8772467.png)





